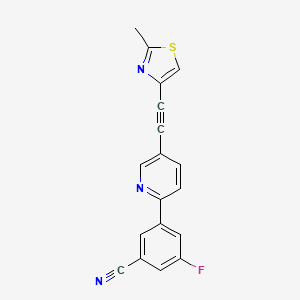

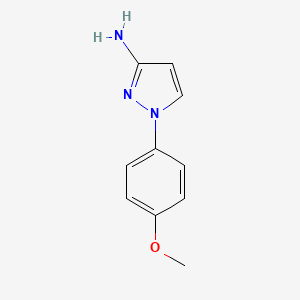

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine, also known as 4-Methoxyphenylpyrazolone, is a synthetic compound with a wide range of applications in the field of organic chemistry. It is an aromatic heterocyclic compound with a pyrazole nucleus and a methoxyphenyl substituent. This compound has been used in various research studies due to its unique properties and its ability to act as a ligand in coordination chemistry. It has also been used in the synthesis of several organic compounds and as a reagent in organic reactions.

Aplicaciones Científicas De Investigación

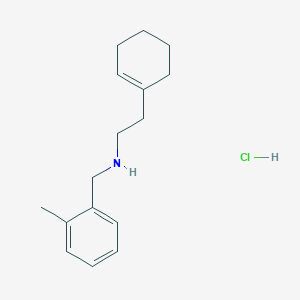

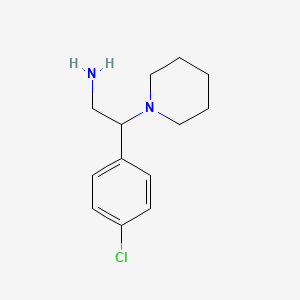

Reductive Amination Synthesis : One study describes the synthesis of secondary amines, including derivatives of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, using a reductive amination method. This method is crucial for creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Another research focused on the environmentally benign synthesis of pyrazolo[1,5-a]pyrimidine derivatives, starting from 3-(4-methoxyphenyl)-3-oxopropanenitrile. These derivatives were then evaluated for their anti-inflammatory and anti-cancer activities, demonstrating potential medicinal applications (Kaping et al., 2016).

Synthesis and Spectroscopic Investigations : A study explored the synthesis and characterization of Schiff base ligands involving this compound derivatives. The research included spectroscopic and X-ray crystallographic techniques to understand the structural and chemical properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification of Hydrogels for Medical Applications : Another study highlighted the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of this compound. This research suggested potential applications in creating polymers with enhanced antibacterial and antifungal properties for medical use (Aly & El-Mohdy, 2015).

Synthesis and Cytotoxicity of Pyrazole Derivatives : In a study exploring pyrazole derivatives, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential for cancer treatment (Hassan, Hafez, & Osman, 2014).

CRF1 Antagonists for Anxiety and Depression : Research into 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, which are structurally related to this compound, revealed their potential as corticotropin-releasing factor receptor-1 antagonists. This indicates possible applications in developing treatments for anxiety and depression (Gilligan et al., 2009).

Mecanismo De Acción

Target of Action

Compounds like “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” often target specific proteins or enzymes in the body, depending on their structure and functional groups. For instance, some compounds with a pyrazole core have been found to interact with various enzymes and receptors, including cyclooxygenase enzymes, GABA receptors, and more .

Mode of Action

The mode of action of “this compound” would depend on its specific target. It might inhibit or activate its target, leading to downstream effects. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, preventing it from catalyzing its usual reaction .

Biochemical Pathways

The affected pathways would depend on the specific target of “this compound”. If it targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would influence its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its target .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76091-01-5 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

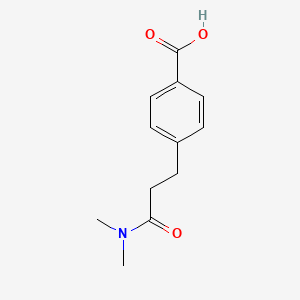

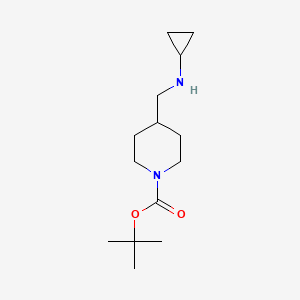

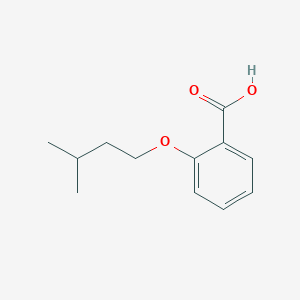

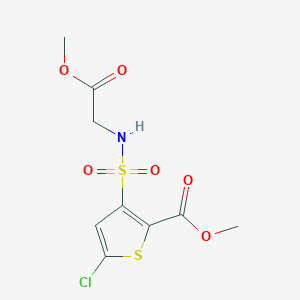

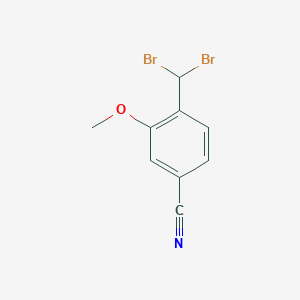

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)